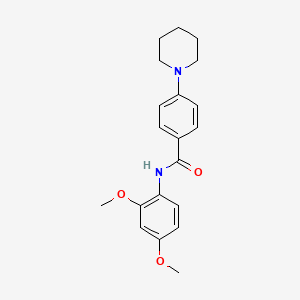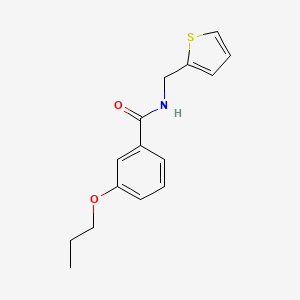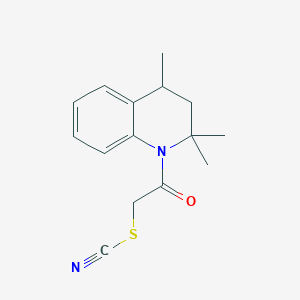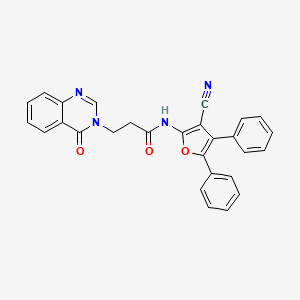![molecular formula C24H24N4O3 B4583490 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of pyrazole derivatives and subsequent functionalization. For example, research on related pyrazole derivatives describes the synthesis through reactions such as cycloadditions, highlighting regioselective and chemoselective strategies for constructing complex molecules (Kranjc, Kočevar, & Perdih, 2011).
Molecular Structure Analysis
X-ray crystallography provides definitive information on molecular structures, including bond lengths, angles, and three-dimensional conformations. Studies on similar compounds have utilized this technique to elucidate the structures, demonstrating the importance of hydrogen bonding and π-π interactions in stabilizing molecular conformations (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
Chemical properties of compounds in this class can be influenced by their functional groups, leading to various reactions, including nucleophilic substitutions and electrophilic additions. The reactivity can be further analyzed through computational studies, such as density functional theory (DFT), to predict reaction pathways and stability (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and thermal stability, can be characterized through various techniques. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to assess thermal stability and phase transitions (Kumara et al., 2018).
Chemical Properties Analysis
Spectroscopic methods, including NMR and mass spectrometry, play a crucial role in understanding the chemical environment and interactions within molecules. For example, NMR spectroscopy has been employed to determine the configuration of substituents and to study the dynamics of molecular structures (Karrouchi et al., 2021).
Applications De Recherche Scientifique
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : The synthesis of related compounds involves reactions yielding a variety of structures with potential biological activities. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further reaction to yield pyrazolo[1,5-a]pyrimidine derivatives showcases the chemical versatility of these compounds. These reactions are characterized by spectral data including IR, MS, 1H-NMR, and 13C-NMR, helping to establish the compounds' structures (Hassan, Hafez, & Osman, 2014).
Biological Activities
Cytotoxic Activities : Some derivatives have been screened for in vitro cytotoxic activity against cancer cells, like Ehrlich Ascites Carcinoma (EAC) cells. This suggests their potential application in cancer research and treatment, highlighting the importance of these compounds in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Properties : Synthesized compounds have also been evaluated for antimicrobial and antifungal activities, indicating their potential use in addressing infections and diseases caused by microorganisms. For example, derivatives have shown significant activity against bacteria and fungi, suggesting their applicability in developing new antimicrobial agents (Raju et al., 2010).
Inhibition of Corrosion : Beyond biomedical applications, some related compounds have been studied for their inhibitory effect on the corrosion of metals in acidic media. This opens up potential applications in materials science and engineering by protecting metals from corrosion through chemical means (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Propriétés
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-8-10-18(11-9-15)14-28-17(3)23(16(2)26-28)25-24(29)21-13-22(31-27-21)19-6-5-7-20(12-19)30-4/h5-13H,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBYDVXDMRRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-YL}-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)
![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)


![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)

![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)
![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)